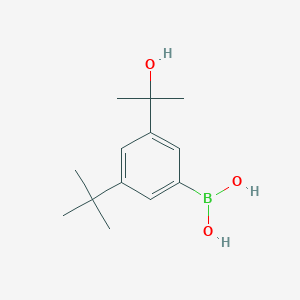![molecular formula C8H13BN2O3 B13975307 B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid CAS No. 1225228-87-4](/img/structure/B13975307.png)
B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid typically involves the borylation of a suitable pyrazine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of organolithium or Grignard reagents followed by electrophilic borylation is a common approach . These methods allow for the large-scale production of boronic acids with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases . They are also employed in the design of sensors for detecting carbohydrates and other biomolecules .
Medicine: Boronic acids have applications in drug delivery systems and as therapeutic agents. They are explored for their potential in treating cancer and other diseases due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and nanomaterials. They are also utilized in the development of new catalysts for chemical reactions .
Mécanisme D'action
The mechanism of action of B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors . The formation of boronate esters with diols is a key aspect of its biochemical activity, enabling it to inhibit enzyme function and interfere with biological pathways .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid is unique due to its pyrazine ring, which imparts distinct electronic properties compared to phenylboronic acids . This difference makes it more suitable for specific applications in organic synthesis and medicinal chemistry. The presence of the 2-methylpropoxy group further enhances its reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
1225228-87-4 |
|---|---|
Formule moléculaire |
C8H13BN2O3 |
Poids moléculaire |
196.01 g/mol |
Nom IUPAC |
[6-(2-methylpropoxy)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6,12-13H,5H2,1-2H3 |
Clé InChI |
MVIJGYUJEYHTQR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC(=N1)OCC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
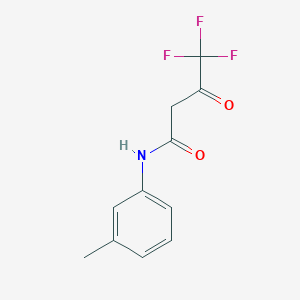
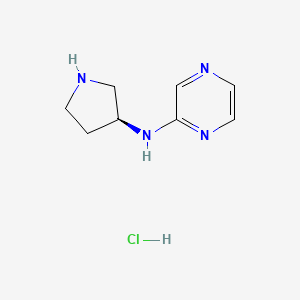
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)


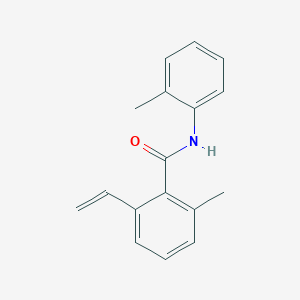
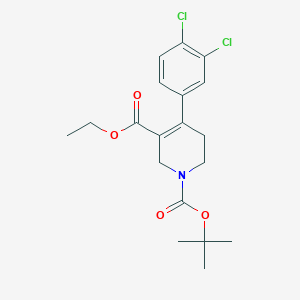
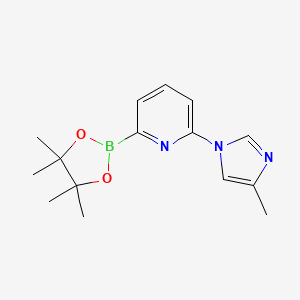
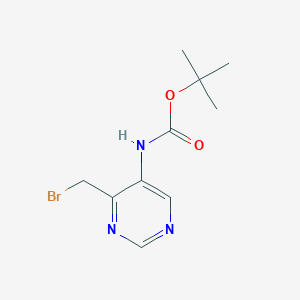
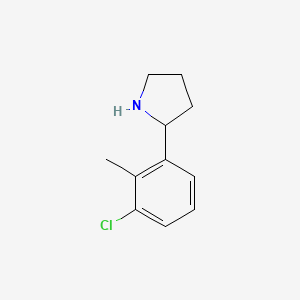
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
